molecular formula C10H9NO3 B8012707 Ethyl 4-cyano-2-hydroxybenzoate

Ethyl 4-cyano-2-hydroxybenzoate

Cat. No.: B8012707
M. Wt: 191.18 g/mol
InChI Key: IHFGBLYLGNETBW-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid, featuring both a cyano group and a hydroxy group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2-hydroxybenzoic acid.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Ester Hydrolysis: 4-cyano-2-hydroxybenzoic acid.

    Oxidation: 4-cyano-2-ketobenzoate.

    Reduction: Ethyl 4-cyano-2-alkylbenzoate.

Scientific Research Applications

Ethyl 4-cyano-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-cyano-2-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular enzymes and receptors, influencing various biochemical pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Ethyl 4-cyano-2-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    4-Cyano-2-hydroxybenzoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.

Properties

IUPAC Name

ethyl 4-cyano-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGBLYLGNETBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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